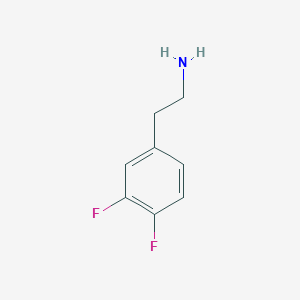

2-(3,4-Difluorophenyl)ethanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-difluorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5H,3-4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMXDNYQJKIUMMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCN)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70392747 | |

| Record name | 2-(3,4-difluorophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220362-31-2 | |

| Record name | 2-(3,4-difluorophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,4-Difluorophenyl)ethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 2-(3,4-Difluorophenyl)ethanamine

An In-depth Technical Guide to the Physicochemical Properties of 2-(3,4-Difluorophenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core , a fluorinated phenethylamine derivative of significant interest in medicinal chemistry and pharmaceutical research. As a key building block, understanding its fundamental characteristics—such as ionization constant (pKa), lipophilicity (logP), solubility, and thermal stability—is critical for predicting its behavior in biological systems and for its application in the synthesis of advanced molecular entities. This document details these properties, outlines rigorous experimental methodologies for their determination, and discusses their direct implications for drug discovery and development, including absorption, distribution, metabolism, and excretion (ADME) profiles.

Introduction: The Significance of Fluorinated Phenethylamines

This compound belongs to the phenethylamine class of compounds, a structural motif present in a vast array of neurotransmitters, hormones, and pharmacologically active agents. The strategic incorporation of fluorine atoms onto the phenyl ring profoundly alters the molecule's electronic properties, lipophilicity, and metabolic stability. Specifically, the 3,4-difluoro substitution pattern can enhance binding affinity to target proteins, improve membrane permeability, and block sites of metabolic oxidation, making this compound a valuable intermediate for developing novel therapeutics.[1]

This guide serves as a foundational resource for scientists, offering both curated data and practical, field-proven protocols to empower further research and application.

Core Physicochemical Profile

The fundamental properties of this compound are summarized below. These values are essential for designing experimental conditions, predicting biological activity, and ensuring safe handling.

| Property | Value | Source(s) |

| Chemical Structure | See Figure 1 | - |

| Molecular Formula | C₈H₉F₂N | [2] |

| Molecular Weight | 157.16 g/mol | [2][3][4][5] |

| CAS Number | 220362-31-2 | [2] |

| Appearance | Colorless to light yellow oil | [2][6] |

| Boiling Point | 203 °C | [2] |

| Density | 1.169 g/cm³ | [2] |

| Flash Point | 91 °C | [2] |

| Predicted pKa (amine) | ~8.6 - 8.7 | [6][7] |

| Predicted logP | ~1.4 - 1.9 | [3][5][8] |

| Solubility | Slightly soluble in Acetonitrile, Chloroform. Limited aqueous solubility is expected. | [2] |

| Storage Conditions | 2–8 °C, under inert gas (Nitrogen or Argon) | [6][7][9] |

graph Chemical_Structure { layout=neato; node [shape=plaintext]; edge [style=bold];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; N [label="NH₂", fontcolor="#EA4335"]; F1 [label="F", fontcolor="#34A853"]; F2 [label="F", fontcolor="#34A853"];

// Define positions C1 [pos="0,0!"]; C2 [pos="1.2,0.7!"]; C3 [pos="1.2,2.1!"]; C4 [pos="0,2.8!"]; C5 [pos="-1.2,2.1!"]; C6 [pos="-1.2,0.7!"]; C7 [pos="-2.4,-0.2!"]; C8 [pos="-3.6,0.5!"]; N [pos="-4.8,0!"]; F1 [pos="2.4,0!"]; F2 [pos="2.4,2.8!"];

// Define bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- C7; C7 -- C8; C8 -- N; C1 -- F1; C2 -- F2;

// Benzene ring double bonds C1 -- C2 [style=double, len=1.5]; C3 -- C4 [style=double, len=1.5]; C5 -- C6 [style=double, len=1.5]; }

Figure 1: Chemical Structure of this compound.

The Role of Physicochemical Properties in Drug Development

The quantitative values presented in Section 2.0 are not mere data points; they are critical predictors of a molecule's pharmacokinetic and pharmacodynamic behavior.

-

pKa (Ionization Constant): The basicity of the primary amine (predicted pKa ~8.6-8.7) is a dominant factor governing the molecule's behavior. At physiological pH (~7.4), the amine group will be predominantly protonated (>90%). This ionization is crucial for:

-

Aqueous Solubility: The charged, protonated form enhances solubility in aqueous environments like the gastrointestinal fluid and blood plasma.

-

Target Interaction: The ability to form a positive charge is often essential for ionic interactions with negatively charged residues (e.g., aspartate, glutamate) in protein binding pockets.

-

Membrane Permeability: While the charged form is soluble, the neutral (un-ionized) form is required to cross lipid bilayer membranes (e.g., the gut wall, blood-brain barrier). The equilibrium between these two states, dictated by the local pH, governs the rate of absorption and distribution.

-

-

logP (Lipophilicity): The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity or "greasiness." A balanced logP is essential for oral drug candidates.

-

If too low (too hydrophilic), the compound may have excellent aqueous solubility but fail to cross lipid membranes, leading to poor absorption.

-

If too high (too lipophilic), the compound may get trapped in lipid membranes, exhibit poor aqueous solubility, bind non-specifically to plasma proteins, and be rapidly metabolized by liver enzymes. The predicted logP of ~1.4-1.9 suggests that this compound possesses a favorable balance, a characteristic often sought in drug discovery.

-

Figure 2: Relationship between core physicochemical properties and ADME profile.

Experimental Determination of Key Parameters

To ensure scientific rigor, predicted values must be confirmed experimentally. The following sections provide self-validating, step-by-step protocols for determining the pKa and logP of this compound.

Protocol: Determination of pKa via Potentiometric Titration

This method is the gold standard for pKa determination due to its precision and accuracy.[10][11] It involves titrating a solution of the compound with a strong acid or base and monitoring the pH change. The pKa is the pH at which the compound is 50% ionized.

Methodology:

-

System Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.00, 7.00, and 10.00) at a constant temperature (e.g., 25 °C).[12]

-

Sample Preparation:

-

Accurately weigh and dissolve this compound in a suitable solvent to create a stock solution (e.g., 10 mM in methanol, if aqueous solubility is low).

-

Prepare the final analytical sample by diluting the stock solution into a solution of constant ionic strength (e.g., 0.15 M KCl) to a final concentration of approximately 1 mM.[11][12] The use of a co-solvent like methanol may be necessary for sparingly soluble compounds, but its concentration should be kept minimal and consistent.[10][13]

-

-

Titration Environment:

-

Place the sample solution in a jacketed titration vessel maintained at a constant temperature.

-

Purge the solution with nitrogen for 10-15 minutes before and during the titration to remove dissolved CO₂, which can interfere with the measurement of a basic pKa.[11][12]

-

Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

-

-

Titration Procedure:

-

As this compound is a base, the titrant will be a standardized strong acid (e.g., 0.1 M HCl).

-

Add the titrant in small, precise increments using a calibrated burette or auto-titrator.

-

After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) before recording the pH and the volume of titrant added.[12]

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

The equivalence point is the point of maximum slope (inflection point) on the curve.

-

The pKa is determined from the pH value at the half-equivalence point. This corresponds to the point where half of the amine has been neutralized.

-

Protocol: Determination of logP via the Shake-Flask Method (OECD 107)

The shake-flask method is a classic and widely accepted approach for determining the octanol-water partition coefficient.[14][15][16] It directly measures the equilibrium distribution of the analyte between n-octanol and water.

Figure 3: Experimental workflow for logP determination via the Shake-Flask Method.

Methodology:

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours, followed by a 24-hour separation period. This ensures the two phases are in equilibrium before the experiment begins.

-

pH Control (Critical for Ionizable Compounds): Since this compound is a base, its partitioning is pH-dependent. The measurement should be performed with the aqueous phase buffered to a pH at least 2 units above the pKa (e.g., pH > 10.7) to ensure the compound is in its neutral, un-ionized form. This yields the true partition coefficient (logP), not the distribution coefficient (logD).

-

Test Procedure:

-

Prepare a stock solution of the compound in pre-saturated n-octanol. The concentration should be low enough to avoid self-association but high enough for accurate quantification.

-

In suitable vessels (e.g., centrifuge tubes), combine the n-octanol stock solution with the pre-saturated aqueous buffer. It is recommended to test at least two different volume ratios of octanol to water.[15]

-

Agitate the vessels at a constant temperature (e.g., 25 ± 1 °C) until equilibrium is reached (typically several hours).[16]

-

-

Phase Separation: Separate the two phases by centrifugation.[15][16] This is a critical step to prevent the formation of emulsions, which can lead to erroneous results.

-

Quantification:

-

Carefully withdraw an aliquot from both the n-octanol and aqueous phases.

-

Determine the concentration of this compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

-

-

Calculation:

-

The partition coefficient (P) is the ratio of the equilibrium concentration in n-octanol (Cₒ꜀ₜ) to the equilibrium concentration in the aqueous phase (Cₐq).

-

P = Cₒ꜀ₜ / Cₐq

-

The final value is expressed as its base-10 logarithm: logP = log₁₀(P).

-

The results from the different volume ratios should agree within ± 0.3 log units for the test to be considered valid.[15]

-

Safety, Handling, and Storage

Proper handling is essential when working with research chemicals.

-

Hazards: this compound and its analogs are often classified as corrosive and can cause burns.[7] Inhalation of vapors should be avoided.

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection (safety goggles or face shield).[7][17] Handle in a well-ventilated area or a chemical fume hood.

-

First Aid:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere (nitrogen or argon) at 2-8 °C to prevent degradation.[6][7]

Conclusion

The —particularly its basicity (pKa) and balanced lipophilicity (logP)—define its potential as a valuable scaffold in drug discovery. Its predicted characteristics suggest favorable ADME properties, driven by the strategic placement of fluorine atoms. This guide provides the foundational data and robust experimental frameworks necessary for researchers to confidently utilize this compound in their work. The accurate experimental determination of the properties outlined herein is a critical first step in the rational design of new, effective, and safe therapeutic agents.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of C7H7ClFN (CAS 72235-56-4). Retrieved from [Link]

-

OECD iLibrary. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from [Link]

-

Molbase. (n.d.). 72235-56-4 CAS MSDS (3-Chloro-4-fluorobenzylamine). Retrieved from [Link]

-

OECD. (2006). Test No. 123: Slow-Stirring Method for Determining the 1-Octanol/Water Partition Coefficient. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

-

Molbase. (n.d.). 3-Chloro-4-fluorobenzylamine 72235-56-4. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Retrieved from [Link]

-

Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water. Retrieved from [Link]

-

ACS Publications. (2020). Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

NIH National Library of Medicine. (2013). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

-

ChemBK. (2024). 2-(3,4-Difluorophenyl)ethylamine. Retrieved from [Link]

-

ABL Technology. (n.d.). 2-(3,4-difluorophenyl)ethan-1-amine hydrochloride, 99% Purity. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Bromophenyl)-1-(3,4-difluorophenyl)ethanamine. Retrieved from [Link]

-

PubChem. (n.d.). (R)-1-(2,5-Difluorophenyl)ethanamine. Retrieved from [Link]

-

PubChem. (n.d.). Ethanamine, 2,2,2-trifluoro-. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2,5-Difluorophenyl)ethanamine. Retrieved from [Link]

Sources

- 1. Buy (R)-1-(3,4-Difluorophenyl)ethanamine | 321318-15-4 [smolecule.com]

- 2. chembk.com [chembk.com]

- 3. (R)-1-(2,5-Difluorophenyl)ethanamine | C8H9F2N | CID 40465568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 603951-43-5 | 1-(2,4-Difluorophenyl)ethanamine - Synblock [synblock.com]

- 5. 2-(2,5-Difluorophenyl)ethanamine | C8H9F2N | CID 5003428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-(2',4'-DIFLUOROPHENYL)ETHYLAMINE | 603951-43-5 [chemicalbook.com]

- 7. 72235-56-4 | CAS DataBase [m.chemicalbook.com]

- 8. C7H7ClFN (CAS 72235-56-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. 1-(2',4'-DIFLUOROPHENYL)ETHYLAMINE CAS#: 603951-43-5 [m.chemicalbook.com]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. biotecnologiebt.it [biotecnologiebt.it]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.fr [fishersci.fr]

Spectroscopic Unveiling of 2-(3,4-Difluorophenyl)ethanamine: A Technical Guide to Structural Elucidation

Introduction: The Significance of Spectroscopic Characterization in Drug Discovery

Molecular Structure and Expected Spectroscopic Features

The structure of 2-(3,4-Difluorophenyl)ethanamine combines a difluorinated aromatic ring with a flexible ethylamine sidechain. This combination of functional groups gives rise to a unique spectroscopic fingerprint.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standard and effective protocol for acquiring NMR spectra of a novel compound like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical; it must dissolve the sample without containing protons that would obscure the analyte's signals.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0 ppm, against which all other chemical shifts are measured.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure optimal signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Key parameters to optimize include the number of scans (typically 8-16 for sufficient signal-to-noise), pulse width, and relaxation delay.

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans (often several hundred to thousands) is required. Proton decoupling is typically employed to simplify the spectrum and enhance signal intensity.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final, interpretable spectrum.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the ethylamine sidechain protons.

-

Aromatic Region (δ 6.9-7.2 ppm): The three protons on the difluorophenyl ring will exhibit complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (³JHF and ⁴JHF) coupling. The electron-withdrawing nature of the fluorine atoms will shift these protons downfield compared to unsubstituted benzene (δ 7.34 ppm).

-

Ethyl Sidechain (δ 2.7-3.0 ppm): The two methylene groups (-CH₂CH₂-) will likely appear as two distinct triplets, assuming free rotation around the C-C bond. The methylene group adjacent to the aromatic ring (benzylic protons) will be slightly more downfield than the one adjacent to the amine group.

-

Amine Protons (-NH₂): The two amine protons typically appear as a broad singlet. The chemical shift of this signal is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding and exchange. In many cases, this signal may be broad and have a low intensity.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic H | 6.9 - 7.2 | Complex multiplet |

| Ar-CH₂- | ~2.8 | Triplet |

| -CH₂-NH₂ | ~2.9 | Triplet |

| -NH₂ | 1.0 - 3.0 (variable) | Broad singlet |

¹³C NMR Spectroscopy: Probing the Carbon Framework

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, we expect to see six distinct signals.

-

Aromatic Carbons (δ 115-150 ppm): The six carbons of the phenyl ring will give rise to four signals in the aromatic region. The two carbons directly bonded to fluorine will show large one-bond carbon-fluorine coupling constants (¹JCF) and will be significantly shifted downfield. The other four aromatic carbons will also exhibit smaller C-F couplings.

-

Ethyl Sidechain Carbons (δ 35-45 ppm): The two aliphatic carbons of the ethyl group will appear in the upfield region of the spectrum. The benzylic carbon will be slightly more downfield than the carbon adjacent to the nitrogen.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-F (aromatic) | 145 - 150 (doublet, large ¹JCF) |

| C-H (aromatic) | 115 - 125 |

| C-C (aromatic, ipso) | ~138 |

| Ar-CH₂- | ~38 |

| -CH₂-NH₂ | ~43 |

Part 2: Infrared (IR) Spectroscopy - Identifying Functional Groups through Molecular Vibrations

IR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to its natural vibrational modes.

Experimental Protocol: Acquiring an FTIR Spectrum

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Background Spectrum: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. This is necessary to subtract the absorbance of the atmosphere (CO₂, H₂O) and the sample matrix.

-

Sample Spectrum: The sample is then placed in the spectrometer, and its IR spectrum is recorded.

-

Data Analysis: The final spectrum is typically presented as a plot of percent transmittance versus wavenumber (cm⁻¹).

Interpreting the IR Spectrum of this compound

The IR spectrum of this compound will be dominated by absorptions from the N-H bonds of the primary amine, the C-H bonds of the aromatic ring and the ethyl sidechain, and the C-F bonds.

-

N-H Stretching (3300-3500 cm⁻¹): Primary amines characteristically show two medium-intensity bands in this region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[1][2]

-

C-H Stretching (2850-3100 cm⁻¹): Aromatic C-H stretching vibrations typically appear as a group of weaker bands above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group will be observed as stronger bands just below 3000 cm⁻¹.

-

N-H Bending (1580-1650 cm⁻¹): A medium to strong scissoring vibration for the -NH₂ group is expected in this region.[1]

-

Aromatic C=C Stretching (1450-1600 cm⁻¹): The stretching of the carbon-carbon double bonds in the phenyl ring will give rise to a series of bands in this region.

-

C-F Stretching (1100-1300 cm⁻¹): The carbon-fluorine bonds will produce strong, characteristic absorption bands in the fingerprint region.

-

C-N Stretching (1020-1250 cm⁻¹): The stretching vibration of the aliphatic C-N bond is expected to appear in this range.[1]

Table 3: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium (two bands) |

| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium to Strong |

| N-H Bend (scissoring) | 1580 - 1650 | Medium to Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium (multiple bands) |

| C-F Stretch | 1100 - 1300 | Strong |

| Aliphatic C-N Stretch | 1020 - 1250 | Medium |

Part 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and, through the analysis of its fragmentation patterns, can offer valuable clues about its structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as electron ionization (EI), ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

Fragmentation: The molecular ion is often energetically unstable and undergoes fragmentation into smaller, charged fragments and neutral radicals.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: A detector records the abundance of each ion, generating a mass spectrum, which is a plot of relative intensity versus m/z.

Predicting the Mass Spectrum of this compound

The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

-

Molecular Ion (M⁺•): The molecular ion peak will be observed at an m/z value corresponding to the molecular weight of the compound (C₈H₉F₂N = 157.16 g/mol ). Due to the presence of one nitrogen atom, the molecular weight is an odd number, which is consistent with the Nitrogen Rule.

-

Benzylic Cleavage: The most characteristic fragmentation pathway for phenylethylamines is the cleavage of the C-C bond between the two methylene groups of the ethyl sidechain (benzylic cleavage).[3][4] This results in the formation of a stable, resonance-stabilized difluorotropylium cation or a related benzylic cation.

-

Loss of a Hydrogen Radical: The loss of a hydrogen radical from the molecular ion to form an [M-1]⁺ peak is also a common fragmentation pathway for amines.

Table 4: Predicted Major Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 157 | [C₈H₉F₂N]⁺• | Molecular Ion (M⁺•) |

| 127 | [C₇H₄F₂]⁺ | Benzylic cleavage with loss of •CH₂NH₂ |

| 30 | [CH₄N]⁺ | Formation of the iminium ion from the ethylamine sidechain |

Diagram: Key Fragmentation Pathway

Caption: Primary fragmentation pathways of this compound.

Conclusion: An Integrated Approach to Structural Confirmation

The comprehensive analysis of NMR, IR, and MS data provides a self-validating system for the structural elucidation of this compound. Each technique offers a unique and complementary piece of the structural puzzle. The ¹H and ¹³C NMR spectra reveal the precise connectivity of the carbon and proton skeleton, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry provides the molecular weight and characteristic fragmentation patterns. For researchers in drug development, a thorough understanding and application of these spectroscopic techniques are indispensable for ensuring the identity, purity, and ultimately, the safety and efficacy of new therapeutic agents.

References

-

Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI. [Link]

-

In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. PubMed. [Link]

-

Infrared spectroscopy correlation table. Wikipedia. [Link]

-

IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I. [Link]

-

Mass fragmentations (m/z values) of phenethylamines and tryptamines... ResearchGate. [Link]

-

Infrared Spectrometry. MSU chemistry. [Link]

-

ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY. Institute of Forensic Research. [Link]

-

Interpreting Infrared Spectra. Specac Ltd. [Link]

-

IR: amines. University of Calgary. [Link]

-

Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. ACS Publications. [Link]

-

Infrared Spectroscopy. Illinois State University. [Link]

-

IR spectrum of the protonated neurotransmitter 2-phenylethylamine: dispersion and anharmonicity of the NH3+–π interaction. RSC Publishing. [Link]

-

IR Chart. UCLA Chemistry and Biochemistry. [Link]

-

IR Absorption Frequencies of Functional Groups. Scribd. [Link]

-

Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. ResearchGate. [Link]

-

2-Phenylethylamine hydrochloride. PubChem. [Link]

-

1,2-Difluorobenzene - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link]

-

N-H Stretching and Bending Vibrations. YouTube. [Link]

-

1H and 13C NMR spectra for compounds 3a-s and 4a-s. Universidade de Lisboa. [Link]

-

Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. ResearchGate. [Link]

-

1 H-NMR spectra of 2-phenylethylamine with host cone-3 (host-guest; 1 :... ResearchGate. [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. University of the Pacific. [Link]

-

The features of IR spectrum. SlidePlayer. [Link]

-

Chemical Analysis of Fluorobenzenes via Multinuclear Detection in the Strong Heteronuclear J-Coupling Regime. MDPI. [Link]

-

Computed IR spectrum of the C=N stretching vibration of... ResearchGate. [Link]

-

1,3-Difluoro-benzene - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link]

-

MSBNK-Keio_Univ-KO003739. MassBank. [Link]

-

Vibrational spectroscopic signatures of hydrogen bond induced NH stretch–bend Fermi-resonance in amines: The methylamine clusters and other N–H⋯N hydrogen-bonded complexes. AIP Publishing. [Link]

-

A Technical Note on 2. CO, Ph and CN Vibrational Frequencies in Compounds of Unusual Bonding. The Infrared and Raman Discussion Group. [Link]

-

FTIR spectrum of phenylethylamine. ResearchGate. [Link]

-

Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. PubMed. [Link]

-

1,4-Difluorobenzene - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

2-(1H-Indol-3-yl)-2-phenylethylamine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

Showing Compound 2-Phenylethylamine (FDB010580). FooDB. [Link]

-

Fragmentation (mass spectrometry). Wikipedia. [Link]

-

Benzeneethanamine. NIST WebBook. [Link]

-

Phenethylamine. PubChem. [Link]

-

Fragmentation mechanisms in mass spectrometry. Universidad de Guanajuato. [Link]

-

Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. YouTube. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 2-(3,4-Difluorophenyl)ethanamine in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the principles and practices for evaluating the solubility and stability of 2-(3,4-Difluorophenyl)ethanamine in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility and degradation, outlines detailed experimental protocols for their assessment, and offers insights into the development of a robust, stability-indicating analytical method. By integrating established scientific principles with practical, field-proven methodologies, this guide serves as an essential resource for the physicochemical characterization of this and similar fluorinated phenylethylamine derivatives.

Introduction: The Critical Role of Physicochemical Characterization

The journey of a drug candidate from discovery to a viable pharmaceutical product is paved with meticulous scientific investigation. Among the most critical early-stage assessments are the determination of a compound's solubility and stability. These intrinsic properties govern not only the feasibility of formulation and manufacturing processes but also profoundly impact the bioavailability, efficacy, and safety of the final drug product.

This compound, a fluorinated derivative of phenylethylamine, presents a unique set of physicochemical characteristics. The presence of the difluorophenyl ring is expected to influence its lipophilicity, while the ethanamine side chain imparts basic properties. Understanding how this molecule behaves in various organic solvents—common media for synthesis, purification, and formulation—is paramount. This guide provides a foundational framework for this investigation, emphasizing the "why" behind the "how" of experimental design and execution.

Understanding the Solubility of this compound

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical development. For a molecule like this compound, its solubility in organic solvents will dictate the choice of reaction media, crystallization solvents, and potential formulation excipients.

Theoretical Considerations: "Like Dissolves Like" and Beyond

The adage "like dissolves like" provides a fundamental starting point for predicting solubility. The polarity of both the solute and the solvent are key determinants. This compound possesses both a nonpolar aromatic ring and a polar amine group, giving it a mixed character. The fluorine atoms, being highly electronegative, further influence the molecule's electronic distribution and potential for intermolecular interactions.

Key factors influencing solubility include:

-

Polarity: The difluorophenyl group is relatively nonpolar, suggesting solubility in nonpolar to moderately polar solvents. The primary amine group can participate in hydrogen bonding, enhancing solubility in protic solvents.

-

Hydrogen Bonding: The amine group can act as a hydrogen bond donor and acceptor, favoring interactions with protic solvents like alcohols.

-

Dipole-Dipole Interactions: The C-F bonds introduce dipoles, potentially increasing solubility in polar aprotic solvents.

-

Van der Waals Forces: These forces will play a role in the interaction with nonpolar solvents.

Predicted Solubility Profile

While experimental data for this compound is not extensively available, we can infer a likely solubility profile based on its structure and data from related compounds.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The amine group can form hydrogen bonds with the hydroxyl group of the alcohol. |

| Polar Aprotic | DMSO, Acetonitrile, THF | Moderate to High | Dipole-dipole interactions and the potential for hydrogen bond acceptance by the solvent can facilitate dissolution. |

| Nonpolar | Toluene, Hexane | Low | The overall polarity of the molecule due to the amine group and C-F bonds is likely too high for significant solubility in nonpolar solvents. |

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a range of organic solvents at a specified temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetonitrile, DMSO, THF, toluene)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials, ensuring enough solid remains undissolved at equilibrium.

-

Solvent Addition: Add a known volume of each selected organic solvent to the respective vials.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.

-

Calculation: Calculate the solubility in units such as mg/mL or g/L using the measured concentration and the dilution factor.

Self-Validation: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved. Running duplicate or triplicate samples for each solvent provides a measure of the method's precision.

Assessing the Stability of this compound

Stability is a measure of a compound's ability to resist chemical change over time. For a pharmaceutical compound, instability can lead to a loss of potency, the formation of toxic degradation products, and a shortened shelf-life. Forced degradation studies are a critical tool for understanding a molecule's intrinsic stability.

Principles of Forced Degradation (Stress Testing)

Forced degradation involves subjecting a compound to conditions more severe than it would typically encounter during storage to accelerate its degradation.[1][2][3] The primary goals of these studies are:

-

To identify potential degradation products.

-

To elucidate degradation pathways.

-

To assess the intrinsic stability of the molecule.

-

To develop and validate a stability-indicating analytical method.

The International Council for Harmonisation (ICH) guidelines provide a framework for stress testing.[1]

Potential Degradation Pathways for this compound

Based on the structure of this compound, several degradation pathways can be anticipated:

-

Oxidation: The primary amine group is susceptible to oxidation, which can lead to the formation of various products, including imines, aldehydes, or ketones. The electron-rich aromatic ring can also be a site of oxidation.

-

Hydrolysis: While the molecule does not contain readily hydrolyzable functional groups like esters or amides, hydrolysis studies across a range of pH values are still important to assess the overall stability in aqueous environments, which may be relevant for certain formulations or processing steps.

-

Photolysis: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. The aromatic ring is a chromophore that can absorb light and trigger photodecomposition.

-

Thermolysis: Elevated temperatures can accelerate degradation reactions, providing insight into the compound's thermal stability.

The presence of fluorine atoms on the benzene ring can influence stability. The high electronegativity of fluorine can make the aromatic ring more resistant to electrophilic attack, potentially increasing its oxidative stability.[4][5] However, C-F bonds can be susceptible to cleavage under certain conditions.[6]

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 M)

-

Sodium hydroxide (e.g., 0.1 M)

-

Hydrogen peroxide (e.g., 3%)

-

Organic solvents for dissolution (e.g., methanol, acetonitrile)

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Protocol:

-

Solution Preparation: Prepare stock solutions of this compound in a suitable organic solvent.

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat (e.g., 60°C) for a defined period.

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.

-

Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 80°C) in an oven.

-

Photolytic Degradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis: At various time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze the samples using a stability-indicating HPLC method.

-

Data Evaluation:

-

Monitor the decrease in the peak area of the parent compound.

-

Observe the formation of new peaks corresponding to degradation products.

-

A PDA detector can provide UV spectra of the degradation products, which can aid in their identification.

-

An MS detector can provide mass information for the degradation products, which is invaluable for structure elucidation.

-

Self-Validation: A control sample (unstressed) should be analyzed at each time point to account for any degradation that may occur under normal analytical conditions. The goal is to achieve a modest level of degradation (e.g., 5-20%) to ensure that the primary degradation products are formed without complete decomposition of the parent compound.

Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients.

Method Development Strategy

The development of a stability-indicating HPLC method is an iterative process that involves optimizing various chromatographic parameters to achieve the desired separation.

Workflow for Stability-Indicating HPLC Method Development

Caption: Workflow for developing a stability-indicating HPLC method.

Recommended Starting Conditions for this compound

-

Column: A C18 reversed-phase column is a good starting point due to the nonpolar nature of the difluorophenyl ring.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is recommended. The buffer pH should be chosen to ensure the amine group is protonated, which will improve peak shape.

-

Detection: UV detection at a wavelength where the compound exhibits significant absorbance (likely in the range of 260-280 nm due to the aromatic ring). A PDA detector is highly recommended to assess peak purity.

-

Temperature: Column temperature should be controlled (e.g., 30°C) to ensure reproducibility.

Method Validation

Once the method is optimized, it must be validated according to ICH guidelines to demonstrate its suitability for its intended purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by analyzing stressed samples and showing that the API peak is well-resolved from all degradation product peaks.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive framework for the investigation of the solubility and stability of this compound in organic solvents. The protocols and methodologies outlined herein are designed to be robust, scientifically sound, and aligned with industry best practices and regulatory expectations.

While this guide offers a solid foundation, further experimental work is necessary to generate specific quantitative data for this molecule. The insights gained from such studies will be invaluable for guiding the subsequent stages of drug development, from formulation design to the establishment of appropriate storage conditions and shelf-life. The principles and practices detailed in this document can be readily adapted for the characterization of other novel pharmaceutical compounds, serving as a testament to the enduring importance of fundamental physicochemical profiling in the pursuit of new medicines.

References

-

ICH Harmonised Tripartite Guideline, Q1A(R2) Stability Testing of New Drug Substances and Products, Step 4 version (2003). [Link]

-

ICH Harmonised Tripartite Guideline, Q1B Stability Testing: Photostability Testing of New Drug Substances and Products, Step 4 version (1996). [Link]

- Alsante, K. M., et al. (2003). A Stress Testing Benchmarking Study. Pharmaceutical Technology, 27(2), 54-67.

- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).

- Jain, D., & Basniwal, P. K. (2013). Forced degradation and stability indicating studies of drugs: A review. Research Journal of Pharmacy and Technology, 6(11), 1250-1256.

-

Ng, B. N., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

-

Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. [Link]

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).

- United States Pharmacopeia General Chapter <1236> Solubility Measurements.

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]

- World Health Organization. (2015). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.

- Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). A high-throughput solubility screen for drug discovery. Journal of pharmaceutical sciences, 90(2), 236-244.

-

ICH. (2023). Quality Guidelines. Retrieved from [Link]

- KMR Group, Inc. (2002). A Stress Testing Benchmarking Study. Pharmaceutical Technology.

- Reynolds, D. W., et al. (2002). Pharmaceutical Stress Testing: Predicting Drug Degradation. Journal of Pharmaceutical Sciences, 91(4), 831-839.

- Jarvi, E. J., & Luthra, S. K. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(48), 32353-32361.

- Wang, X., et al. (2019). The Dark Side of Fluorine. Journal of Medicinal Chemistry, 62(14), 6782-6787.

- Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability indicating forced degradation studies. Research Journal of Pharmacy and Technology, 5(2), 149-160.

Sources

- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 2. ptacts.uspto.gov [ptacts.uspto.gov]

- 3. rjptonline.org [rjptonline.org]

- 4. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Deployment of 2-(3,4-Difluorophenyl)ethanamine in Modern Medicinal Chemistry: A Technical Guide

Foreword: The Emergence of Fluorinated Scaffolds in Drug Discovery

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry. This is not merely a tactic of atomic substitution but a profound strategy to modulate a molecule's physicochemical and pharmacokinetic properties. The 3,4-difluorophenyl moiety, in particular, has garnered significant attention for its ability to enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. This guide delves into the core of this chemical motif, focusing on a pivotal building block: 2-(3,4-Difluorophenyl)ethanamine. We will explore its established applications, extrapolate its potential in nascent therapeutic areas, and provide actionable experimental frameworks for its synthesis and biological evaluation.

Physicochemical Properties and Structural Significance of this compound

The this compound scaffold is a phenethylamine derivative characterized by the presence of two fluorine atoms on the phenyl ring at the 3 and 4 positions. This substitution pattern is not arbitrary; it imparts a unique electronic signature to the molecule. The high electronegativity of fluorine atoms creates a dipole moment and alters the pKa of the amine group, influencing its interaction with biological targets.

| Property | Value | Source |

| Molecular Formula | C₈H₉F₂N | [1] |

| Molecular Weight | 157.16 g/mol | [1] |

| CAS Number | 875305-26-3 (hydrochloride) | [2] |

The presence of the difluorophenyl group often serves as a bioisosteric replacement for other functionalities, offering a favorable balance of lipophilicity and metabolic stability. This strategic fluorination can block sites of metabolism, thereby prolonging the in vivo half-life of a drug candidate.

Established Application: A Cornerstone in Antithrombotic Therapy

The most prominent and well-documented application of a this compound derivative is in the synthesis of the P2Y12 receptor antagonist, ticagrelor. Specifically, the cyclopropylamine derivative, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, is a key intermediate in the manufacturing of this life-saving antiplatelet medication used to prevent thrombotic events such as heart attack and stroke.[3]

The synthesis of this crucial intermediate often starts from 3,4-difluorobenzaldehyde and involves multiple steps, including the formation of a cyclopropane ring and subsequent amination.[4][5] The 3,4-difluorophenyl group in ticagrelor is critical for its high binding affinity and potent antagonism of the P2Y12 receptor.

Potential Therapeutic Applications: Exploring New Frontiers

Beyond its role as a synthetic intermediate, the this compound scaffold holds significant promise in other therapeutic areas, largely driven by the pharmacological profile of phenethylamine derivatives.

Neurological and Psychiatric Disorders: Modulating Monoamine Transporters

Phenethylamines are structurally related to endogenous neurotransmitters like dopamine, norepinephrine, and serotonin. As such, they are prime candidates for interacting with monoamine transporters (DAT, NET, and SERT). Inhibition of these transporters can increase the synaptic availability of neurotransmitters, a mechanism central to the action of many antidepressants and anxiolytics.

Preliminary studies on related fluorinated phenethylamines suggest potential interactions with serotonin and dopamine transporters.[6] The 3,4-difluoro substitution pattern can influence the selectivity and potency of these interactions.

Experimental Workflow: Screening for Monoamine Transporter Inhibition

Caption: Workflow for evaluating monoamine transporter inhibition.

Oncology: A Scaffold for Kinase Inhibitors

The difluorophenyl moiety is a common feature in many approved and investigational kinase inhibitors. Its ability to form favorable interactions within the ATP-binding pocket of kinases makes it a valuable component in the design of targeted cancer therapies. While direct evidence for this compound as a kinase inhibitor is limited, its structural alerts suggest it could serve as a foundational scaffold for developing novel inhibitors.

Monoamine Oxidase (MAO) Inhibition

Phenethylamine derivatives are known substrates and inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes responsible for the degradation of monoamine neurotransmitters.[7] Inhibition of MAO can lead to increased levels of these neurotransmitters, a therapeutic strategy for depression and Parkinson's disease. The fluorine substitution on the phenyl ring can modulate the inhibitory potency and selectivity for MAO-A versus MAO-B.

Synthetic Strategies

The synthesis of this compound can be achieved through several routes, with the choice of method often depending on the desired scale and purity. A common and efficient approach is the reduction of 2-(3,4-difluorophenyl)acetonitrile.

Experimental Protocol: Synthesis of this compound

-

Starting Material: 3,4-Difluorophenylacetonitrile.

-

Reduction:

-

Dissolve 3,4-difluorophenylacetonitrile in a suitable solvent such as anhydrous tetrahydrofuran (THF) or diethyl ether.

-

Slowly add a reducing agent, for example, lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF), at a controlled temperature (typically 0 °C).

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

-

-

Work-up:

-

Carefully quench the reaction with water and a sodium hydroxide solution.

-

Filter the resulting precipitate and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to yield pure this compound.

-

Biological Evaluation: A Step-by-Step Guide

A thorough biological evaluation of this compound and its derivatives is crucial to uncover their therapeutic potential.

Experimental Protocol: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

-

Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.

-

Substrate: A suitable substrate such as kynuramine, which produces a fluorescent product upon oxidation.[7]

-

Assay Procedure:

-

Pre-incubate the MAO enzyme with varying concentrations of this compound.

-

Initiate the reaction by adding the substrate.

-

Monitor the formation of the fluorescent product over time using a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Signaling Pathway: Potential Neuromodulatory Effects

Caption: Potential mechanism of action at the synapse.

Conclusion and Future Directions

This compound is more than just a synthetic intermediate; it is a versatile scaffold with untapped potential in medicinal chemistry. Its established role in the synthesis of ticagrelor underscores the value of the 3,4-difluorophenyl moiety in drug design. Future research should focus on a comprehensive pharmacological characterization of this compound and its derivatives to explore their potential in treating neurological disorders, cancer, and other diseases. The experimental frameworks provided in this guide offer a starting point for researchers to unlock the full therapeutic promise of this intriguing molecule.

References

- Wagmann, L., et al. (2018). Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases. Forensic Toxicology.

- Smolecule. (2023). (R)-1-(3,4-Difluorophenyl)ethanamine.

- PubChem. (n.d.). 2-(2,5-Difluorophenyl)ethanamine.

- Charles River. (2025). MAO Inhibition in Drug Discovery and Development.

- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)

- PubMed Central. (n.d.).

- Frontiers in Pharmacology. (2020).

- Wikipedia. (n.d.). RTI-112.

- Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay.

- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)

- Google Patents. (n.d.). CN104603098B - The synthesis of 2-(3,4-difluorophenyl)

- ResearchGate. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review.

- PubChem. (n.d.). 2-(2,5-Difluorophenyl)ethanamine.

- BenchChem. (n.d.). Comparison of different synthetic routes for "2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone".

- PubMed. (2014).

- Sigma-Aldrich. (n.d.). 2-(2,4-DIFLUOROPHENYL)ETHANAMINE AldrichCPR.

- Wikipedia. (n.d.). 2C-B-FLY.

- Sigma-Aldrich. (n.d.). (S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride.

- PubMed. (2021). Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3 R,4 S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic.

- ChemicalBook. (2025). (S)-1-(3,4-DIFLUOROPHENYL)ETHANAMINE-HCl.

- PubMed. (n.d.). Subchronic administration of N-[2-(3,4-dichlorophenyl) ethyl]-N-methyl-2-(dimethylamino) ethylamine (BD1047) alters sigma 1 receptor binding.

- PubMed. (2016). The discovery and preclinical characterization of 6-chloro-N-(2-(4,4-difluoropiperidin-1-yl)-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethyl)quinoline-5-carboxamide based P2X7 antagonists.

- PubChem. (n.d.). Phenethylamine.

- Creative Biolabs. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric).

Sources

- 1. benchchem.com [benchchem.com]

- 2. (S)-1-(3,4-DIFLUOROPHENYL)ETHANAMINE-HCl | 1212972-48-9 [chemicalbook.com]

- 3. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 4. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 5. CN104603098B - The synthesis of 2-(3,4-difluorophenyl) cyclopropyl amine derivatives and salt - Google Patents [patents.google.com]

- 6. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Monoamine Oxidase Inhibition | Evotec [evotec.com]

The Strategic Role of Fluorine Substitution in Phenethylamine Derivatives: A Technical Guide

Sources

- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 7. Effects of Aromatic Fluorine Substitution on Protonated Neurotransmitters: The Case of 2-Phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Fluorine in Medicinal Chemistry | Semantic Scholar [semanticscholar.org]

A Comprehensive Technical Guide to 2-(3,4-Difluorophenyl)ethanamine for Advanced Research and Development

Introduction: The Strategic Importance of Fluorinated Building Blocks in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. Fluorinated compounds often exhibit enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. Among the vast arsenal of fluorinated building blocks available to researchers, 2-(3,4-Difluorophenyl)ethanamine emerges as a pivotal intermediate. Its unique electronic properties, conferred by the vicinal fluorine atoms on the phenyl ring, make it a valuable synthon for accessing a diverse range of complex molecular architectures. This guide provides an in-depth technical overview of this compound, including its chemical identity, synthesis, applications, and supplier information, tailored for professionals in pharmaceutical research and development.

Chemical Identity and Physicochemical Properties

This compound, a colorless to pale yellow liquid, is a primary amine that serves as a versatile building block in organic synthesis. It is crucial to correctly identify this compound to ensure the integrity of experimental work.

Nomenclature Clarification: While the systematic IUPAC name is this compound, it is frequently listed in supplier catalogs and databases as 1-(3,4-difluorophenyl)ethanamine. Both names refer to the same chemical structure.

Key Identifiers and Properties:

| Property | Value | Source |

| CAS Number | 276875-21-9 | |

| Molecular Formula | C₈H₉F₂N | |

| Molecular Weight | 157.16 g/mol | |

| Boiling Point | 186.1 °C at 760 mmHg | |

| Appearance | Colorless to pale yellow liquid | General Supplier Information |

Strategic Synthesis: Reductive Amination of 3',4'-Difluoroacetophenone

The most prevalent and industrially scalable method for the synthesis of this compound is the reductive amination of 3',4'-difluoroacetophenone. This approach offers high yields and operational simplicity.

Reaction Principle:

Reductive amination involves the reaction of a ketone (3',4'-difluoroacetophenone) with an amine source (typically ammonia or an ammonium salt) to form an intermediate imine, which is then reduced in situ to the desired primary amine. Various reducing agents can be employed, with catalytic hydrogenation or the use of hydride reagents being common.

Experimental Protocol: Catalytic Reductive Amination

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

3',4'-Difluoroacetophenone

-

Ammonium acetate or aqueous ammonia

-

Raney Nickel or Palladium on Carbon (Pd/C) catalyst

-

Methanol or Ethanol

-

Hydrogen gas source

-

Pressurized reaction vessel (autoclave)

Procedure:

-

Reaction Setup: In a suitable autoclave, dissolve 3',4'-difluoroacetophenone in methanol.

-

Amine Source and Catalyst Addition: Add an excess of ammonium acetate and a catalytic amount of Raney Nickel.

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi).

-

Reaction: Heat the mixture to a moderate temperature (e.g., 50-70 °C) and stir vigorously for several hours until hydrogen uptake ceases.

-

Work-up: Cool the reaction mixture, carefully vent the hydrogen, and filter the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude amine by distillation or column chromatography to yield pure this compound.

Diagram of the Synthesis Workflow:

Caption: Reductive Amination Workflow.

Application in Drug Discovery and Development: A Versatile Pharmacophore

The 3,4-difluorophenylethylamine moiety is a key pharmacophore in a variety of biologically active molecules. The fluorine atoms can modulate pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding to target proteins through favorable electrostatic interactions.

While specific publicly disclosed examples of marketed drugs directly synthesized from this compound are limited, this building block is of significant interest in the synthesis of novel therapeutic agents. Its structural motif is found in compounds targeting a range of therapeutic areas, including but not limited to:

-

Central Nervous System (CNS) Agents: The lipophilicity imparted by the fluorine atoms can facilitate crossing the blood-brain barrier, making it a valuable component in the design of drugs targeting CNS disorders.

-

Enzyme Inhibitors: The difluorophenyl group can interact with active sites of enzymes, contributing to the potency and selectivity of inhibitors.

-

Receptor Modulators: This amine can serve as a key component for ligands that modulate the activity of various receptors.

The general importance of fluorinated building blocks in drug discovery is well-documented, with a significant percentage of newly approved drugs containing fluorine.[1]

Safety, Handling, and Storage

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.[2]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[2]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[3]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from heat and sources of ignition.[3]

Hazard Statements (based on similar compounds):

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Spectroscopic Data for Characterization

Accurate characterization of this compound is critical for quality control and reaction monitoring. Below are the expected spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, which will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. The ethanamine protons will appear as multiplets in the aliphatic region.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the carbons directly bonded to fluorine showing characteristic splitting (C-F coupling). The aliphatic carbons of the ethanamine side chain will also be present.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of 157.16 g/mol . Common fragmentation patterns for phenethylamines involve cleavage of the Cα-Cβ bond.[4]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹). Strong C-F stretching bands are also expected in the fingerprint region (around 1100-1300 cm⁻¹).

Procurement and Supplier Information

This compound (CAS 276875-21-9) is available from a variety of chemical suppliers specializing in research and development chemicals. When sourcing this material, it is important to verify the purity and obtain a certificate of analysis.

Reputable Suppliers Include:

-

Santa Cruz Biotechnology

-

Acmec Biochemical

-

BLD Pharm

-

Oakwood Chemical

-

Ambeed

It is recommended to request quotes from multiple suppliers to ensure competitive pricing and availability.

Conclusion

This compound is a high-value building block for the synthesis of novel chemical entities in the pharmaceutical and agrochemical industries. Its strategic importance lies in the advantageous properties conferred by the difluoro substitution on the phenyl ring. A thorough understanding of its chemical properties, synthesis, and safe handling is essential for its effective utilization in research and development. This guide provides a foundational technical overview to support scientists and researchers in leveraging the potential of this versatile intermediate.

References

- Enamine.

- Fisher Scientific.

- Merck Millipore.

- Combi-Blocks, Inc.

- Mykhailiuk, P. K. Fluorinated building blocks in drug design: new pathways and targets. RSC Med. Chem., 2024, 15, 12-26.

-

Acmec Biochemical. 1-(3,4-Difluorophenyl)ethanamine,97%. [Link]

- Asymmetric Synthesis of Primary and Secondary β-Fluoro-arylamines using Reductive Aminases from Fungi.

- Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 2017, 22(4), 598.

-

Oakwood Chemical. 1-(3',4'-Difluorophenyl)ethylamine. [Link]

Sources

health and safety handling guidelines for 2-(3,4-Difluorophenyl)ethanamine

An In-depth Technical Guide for the Safe Handling of 2-(3,4-Difluorophenyl)ethanamine

This document provides a comprehensive technical guide for the safe handling, storage, and emergency management of this compound and its analogs. As a substituted phenethylamine, this compound class requires rigorous adherence to safety protocols to mitigate risks associated with its potential physiological activity and hazardous properties.[1] This guide is intended for researchers, chemists, and drug development professionals who may handle this substance in a laboratory setting.

Hazard Identification and Compound Profile

This compound belongs to the phenethylamine class, a group of compounds known for their potential to be psychoactive and physiologically active.[1] While specific toxicological data for this exact molecule is limited, data from structurally similar compounds, such as (1R)-1-(3,4-Difluorophenyl)ethan-1-amine and other difluorophenyl-alkanamines, allow for a robust hazard assessment.[2]

Based on aggregated data from the European Chemicals Agency (ECHA) and supplier safety data sheets (SDS) for analogous compounds, the primary hazards are categorized under the Globally Harmonized System (GHS) as follows:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [2][3][4]

-

Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation. [4][5][6]

-

Serious Eye Damage/Eye Irritation (Category 1/2), H318/H319: Causes serious eye damage or irritation. [4][5][7]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), H335: May cause respiratory irritation. [2][4]

The causality behind these classifications stems from the amine functional group, which can be corrosive or irritating to tissues, and the overall molecule's potential to interfere with biological systems upon absorption.

Physicochemical Data Summary

| Property | Value (for related compounds) | Source |

| Molecular Formula | C₈H₉F₂N | [2][7] |

| Molecular Weight | ~157.16 g/mol | [2][7] |

| Appearance | Varies (solid or liquid) | [3][8] |

| Storage Temperature | Room Temperature, in a dry environment |

Risk Mitigation and the Hierarchy of Controls

A proactive approach to safety is paramount. The most effective risk mitigation strategies follow the hierarchy of controls, which prioritizes eliminating hazards over relying solely on personal protective equipment (PPE).

Caption: The Hierarchy of Controls prioritizes safety strategies.

-

Engineering Controls: These are the primary line of defense.

-

Chemical Fume Hood: All handling of this compound, including weighing, transfers, and solution preparation, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[9][10]

-

Ventilation: The laboratory must have good general ventilation to dilute fugitive emissions.[11]

-

Safety Equipment: An eyewash station and safety shower must be readily accessible and located near the workstation.[8]

-

-

Administrative Controls: These are work practices that reduce exposure risk.

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving this compound.

-

Training: All personnel must be trained on the specific hazards of this compound, the contents of its Safety Data Sheet, and the emergency procedures before beginning work.[12]

-

Restricted Access: Clearly designate areas where this compound is stored and handled, and restrict access to authorized personnel only.

-

Hygiene: Do not eat, drink, or smoke in the laboratory.[3][9] Wash hands thoroughly with soap and water after handling the chemical and before leaving the lab.[4][5]

-